molecular formula C7H8N2O2S B1306920 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 98276-75-6

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1306920
CAS RN: 98276-75-6
M. Wt: 184.22 g/mol
InChI Key: AOPKZVQATOWLNA-UHFFFAOYSA-N
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Description

The compound "4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The presence of a methylthio group and a carboxylic acid moiety in the compound suggests potential reactivity and the possibility of being a key intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis methods . Additionally, the Atwal-Biginelli cyclocondensation reaction is another method used to synthesize alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates, showcasing the diversity of synthetic approaches . These methods contribute to the molecular diversity of pyrimidine derivatives and highlight the importance of the core structure in various synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring, such as the methylthio group, can significantly influence the molecule's properties and reactivity. The tautomeric forms of pyrimidine derivatives, as seen in the Atwal-Biginelli cyclocondensation products, are determined using techniques like NMR spectroscopy, which provides insights into the dynamic nature of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, which can be influenced by the substituents attached to the ring. For example, the Mitsunobu reaction used in the synthesis of furo[2,3-d]pyrimidines can be affected by the substituents in the arylamine moiety . The reactivity of the methylthio group in pyrimidine derivatives can lead to nucleophilic substitution reactions, as observed in the synthesis of thieno[2,3-d]pyrimidine derivatives . These reactions are crucial for the functionalization of the pyrimidine core and the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, are determined by their molecular structure and substituents . The introduction of different substituents can lead to variations in these properties, which are important for the compound's applications in medicinal chemistry. For instance, the antimicrobial activity of certain thieno[2,3-d]pyrimidine derivatives has been studied, indicating the potential of these compounds in pharmaceutical development .

Scientific Research Applications

Synthesis of β-Dialkylaminoethyl Esters

Grant, Seemann, and Winthrop (1956) synthesized β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including compounds related to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. These esters were characterized as hydrochlorides, methobromides, and methiodides salts (Grant, Seemann, & Winthrop, 1956).

Fungicidal Properties

Tumkevičius, Urbonas, and Vainilavicius (2013) reported the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for the methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These derivatives possess fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2013).

Structural Analysis and Hydration Studies

Kress (1994) conducted a study on pyrimidine-5-carboxylic acids, including 2-methyl- and 4-methyl derivatives. They investigated the covalent hydration of these compounds and provided insights into their structural properties (Kress, 1994).

Novel Synthesis Methods

Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. Their method involved the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate from key intermediates (Santilli, Kim, & Wanser, 1971).

Tautomeric Studies of Pyrimidine Derivatives

Nishimura, Okamoto, Ikunaka, and Ohyama (2011) synthesized alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer. They conducted NMR spectroscopy to determine the structures of these tautomeric products, expanding the molecular diversity of related derivatives (Nishimura, Okamoto, Ikunaka, & Ohyama, 2011).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H319 and H335, indicating that it can cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPKZVQATOWLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394202
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

CAS RN

98276-75-6
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98276-75-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FH Zhang, H Zhang, CX Sun, PH Li… - Phosphorus, Sulfur, and …, 2023 - Taylor & Francis
A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates (3a–3i) were designed and synthesized, using 4-methyl-2-(methylthio)…
Number of citations: 2 www.tandfonline.com

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